molecular formula C9H9NOS B100675 2-Methoxybenzyl isothiocyanate CAS No. 17608-09-2

2-Methoxybenzyl isothiocyanate

Cat. No.: B100675
CAS No.: 17608-09-2
M. Wt: 179.24 g/mol
InChI Key: HUYOVUYNRGOCLZ-UHFFFAOYSA-N
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Description

2-Methoxybenzyl isothiocyanate is an organic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . It is characterized by the presence of a methoxy group (-OCH₃) attached to a benzyl ring, which is further connected to an isothiocyanate group (-N=C=S). This compound is known for its applications in organic synthesis and its biological activities.

Biochemical Analysis

Biochemical Properties

2-Methoxybenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its anticancer properties. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with deubiquitinating enzymes (DUBs) such as USP9x and UCH37, which are associated with tumorigenesis . By inhibiting these enzymes, this compound increases the ubiquitination and subsequent degradation of oncogenic proteins like Mcl-1 and Bcr-Abl . This inhibition disrupts the cellular processes that protect cancer cells from apoptosis, thereby promoting cell death.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the NF-κB pathway, which is crucial for cell survival and proliferation . Additionally, this compound induces oxidative stress in cancer cells, leading to apoptosis and suppression of metastasis . It also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the thiol groups of proteins, leading to the inhibition of enzyme activity . This binding disrupts the function of proteins involved in critical cellular processes, such as protein synthesis and cell signaling. Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways like NF-κB and Nrf2 . These changes result in the induction of cytoprotective proteins and the inhibition of proinflammatory responses, contributing to its chemopreventive properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to this compound has been observed to result in sustained inhibition of cancer cell growth and induction of apoptosis . Its stability and degradation rates can vary depending on the experimental conditions, such as temperature and pH.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, it can induce oxidative stress and cause adverse effects, such as liver toxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mercapturic acid pathway . It undergoes conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This metabolism affects the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, influencing the metabolism of other compounds and drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to bind to the thiol groups of proteins in the cell membrane, affecting its localization and accumulation . This binding can influence the compound’s distribution within different cellular compartments and tissues, impacting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzyl isothiocyanate can be synthesized through the reaction of 2-methoxybenzyl chloride with sodium thiocyanate . The reaction typically involves the slow addition of 2-methoxybenzyl chloride to an aqueous solution of sodium thiocyanate, followed by stirring and heating under appropriate conditions to facilitate the formation of the isothiocyanate product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through standard separation techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Addition: Common nucleophiles include amines and alcohols, which react with the isothiocyanate group under mild conditions.

    Hydrolysis: This reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed:

    Thiourea Derivatives: Formed through nucleophilic addition reactions.

    2-Methoxybenzylamine: Formed through hydrolysis of the isothiocyanate group.

Comparison with Similar Compounds

2-Methoxybenzyl isothiocyanate can be compared with other isothiocyanates such as:

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity compared to other isothiocyanates .

Properties

IUPAC Name

1-(isothiocyanatomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-10-7-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYOVUYNRGOCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170080
Record name 2-Methoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17608-09-2
Record name 2-Methoxybenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17608-09-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxybenzylamine (1.80 g) in diethylether (20 ml) was added dropwise under ice-cooling for 10 minutes thiophosgene (1.54 g). The mixture was stirred at room temperature for 1 hour. To the reaction solution was added water (30 ml), extracted with diethylether (60 ml), dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give (2-methoxybenzyl)isothiocyanate (2.35 g, yield: 99%) as brown oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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